N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, also known as OPB-9195, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research involving the synthesis of new thienopyrimidine derivatives and their antimicrobial evaluation demonstrates the utility of heteroaromatic compounds in generating biologically active molecules. The synthesis processes often involve the reaction of heteroaromatic compounds with various reagents, leading to the formation of compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antiproliferative Activity
Studies on the synthesis and antiproliferative activity of specific derivatives highlight the exploration of heterocyclic compounds as potential anticancer agents. For example, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives were prepared and evaluated for their ability to inhibit the proliferation of endothelial and tumor cells, showing the versatility of these compounds in drug development processes (Ilić et al., 2011).
Molecular Docking and In Vitro Screening
Research on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives illustrates the integration of computational and experimental methods in the discovery of compounds with antimicrobial and antioxidant activity. This approach aids in understanding the binding energies and potential biological activities of synthesized compounds (Flefel et al., 2018).
Melanoma Cytotoxicity
The synthesis of benzamide derivatives conjugated with alkylating cytostatics, aimed at targeted drug delivery for melanoma therapy, showcases the application of heterocyclic and benzamide compounds in developing selective agents for cancer treatment. These studies emphasize the role of structural modification in enhancing the cytotoxicity of compounds against specific cancer cell lines (Wolf et al., 2004).
Anti-Tubercular Agents
The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents underscore the search for effective treatments against Mycobacterium tuberculosis. Compounds demonstrating significant activity highlight the critical role of chemical synthesis in addressing global health challenges (Srinivasarao et al., 2020).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)20-11-1-2-12-20/h1-9,11-12H,10,13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVDMLVGQRRISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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